molecular formula C14H9FO4 B6369465 3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% CAS No. 1261951-36-3

3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95%

Cat. No. B6369465
CAS RN: 1261951-36-3
M. Wt: 260.22 g/mol
InChI Key: RMLQPBPPBPDOFC-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)benzoic acid (3-CFBA) is a carboxylic acid that is used in a wide variety of scientific research applications. It is a white crystalline solid that is soluble in ethanol and water. 3-CFBA is a versatile compound that can be used in a variety of different laboratory experiments, and its unique properties have made it an important tool in the scientific community.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% has a wide variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent dyes and reagents, and it has been used in the development of new materials for medical and electronic applications. 3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% has also been used in the synthesis of optically active compounds and in the development of new catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% is not yet fully understood. It is thought to act as an electron-donating group, which can increase the reactivity of the molecule and allow it to react with other molecules more easily. It is also thought to act as a hydrogen bond acceptor, which can increase the solubility of the compound in water and other solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% are not yet fully understood. It is known to be a weak acid, and it is thought to be metabolized in the body. However, its effects on the body are not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% in laboratory experiments include its high solubility in water and other solvents, its availability in a wide range of concentrations, and its ability to act as an electron-donating group and a hydrogen bond acceptor. The limitations of using 3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% in laboratory experiments include its potential toxicity, its low reactivity, and its potential to react with other molecules in unexpected ways.

Future Directions

There are a number of potential future directions for research involving 3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95%. These include further research into its biochemical and physiological effects, research into its potential toxicity, and research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into its mechanism of action and its ability to act as an electron-donating group and a hydrogen bond acceptor could be beneficial. Finally, research into its potential to be used in the synthesis of optically active compounds and in the development of new materials for medical and electronic applications could also be beneficial.

Synthesis Methods

3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% can be synthesized in a variety of different ways. One of the most common methods is to react 3-chloro-5-fluorophenol with carbon dioxide in the presence of a base catalyst. This reaction produces 3-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% in a yield of 95%. Other methods of synthesis include the reaction of 3-chloro-5-fluorophenol with sodium bicarbonate, or the reaction of 3-chloro-5-fluorophenol with sodium hydroxide and carbon dioxide.

properties

IUPAC Name

3-(3-carboxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLQPBPPBPDOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683327
Record name 5-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261951-36-3
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261951-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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